[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate
Overview
Description
[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate is a chemical compound that features a pyrrolidine ring substituted with a dimethylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate typically involves the reaction of dimethylamine with a suitable precursor, such as a pyrrolidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in its hydrated form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of impurities and the stabilization of the hydrate form to ensure the compound’s stability during storage and transportation.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound with similar structural features.
N,N-Dimethyl-1,3-propanediamine: Another compound with a dimethylamino group and a similar backbone.
Uniqueness
[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate is unique due to its specific combination of a pyrrolidine ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[3-(dimethylamino)pyrrolidin-1-yl]acetic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.H2O/c1-9(2)7-3-4-10(5-7)6-8(11)12;/h7H,3-6H2,1-2H3,(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYZOTOVDSYWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CC(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.